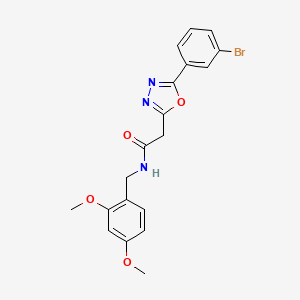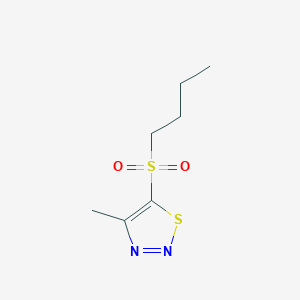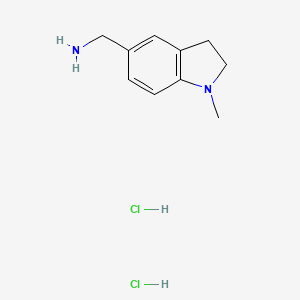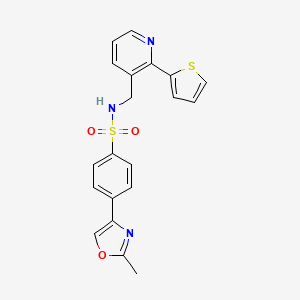![molecular formula C19H14F2N4O B2371446 6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941973-12-2](/img/structure/B2371446.png)
6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C19H14F2N4O and its molecular weight is 352.345. The purity is usually 95%.
BenchChem offers high-quality 6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GPR39 Agonists Research : A study discovered novel GPR39 agonists, including kinase inhibitors, that were characterized for their signaling patterns. These compounds displayed allosteric modulation by zinc, expanding the list of potential kinase off-targets to include G protein–coupled receptors (Sato et al., 2016).
Anticonvulsant Activity : Research on the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are analogous to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, indicated varying levels of effectiveness against seizures in rats (Kelley et al., 1995).
Chemical Synthesis and Derivatives : Another study focused on the directed regiospecificity of 1,3-dipolar cycloaddition of 2-diazopropane to 4- and 5-substituted pyridazin-3(2H)-ones, exploring the synthesis of various derivatives (Jelen et al., 1991).
Anticancer Activity : A series of new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed potent antitumor activity against human breast cancer cell lines, with some compounds exhibiting better antitumor activity than doxorubicin (Abd El Hamid et al., 2012).
Dyes for Polyester Fabrics : Pyridazine derivatives were applied to polyester fiber as disperse dyes, exhibiting varying hues and absorption spectral characteristics (Deeb et al., 2014).
Synthesis of Novel Pyrazole Derivatives : A study on the synthesis of novel pyrazole derivatives using cyclocondensation reactions and their characterization through various spectroscopic methods was conducted (Kasımoğulları et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O/c1-12-17-10-22-25(16-8-6-15(21)7-9-16)18(17)19(26)24(23-12)11-13-2-4-14(20)5-3-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZUHNCBCVBGIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)


![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)


![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)


![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)